molecular formula C10H8N4 B2582879 3-(5-methyl-4H-1,2,4-triazol-3-yl)benzonitrile CAS No. 312772-65-9

3-(5-methyl-4H-1,2,4-triazol-3-yl)benzonitrile

Cat. No. B2582879
CAS RN: 312772-65-9
M. Wt: 184.202
InChI Key: UVWHAYCHLAHEOI-UHFFFAOYSA-N
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Description

The compound is a derivative of 1,2,4-triazole, which is a class of heterocyclic compounds that contain a five-membered ring with three nitrogen atoms and two carbon atoms . The 1,2,4-triazole ring is a component of many pharmaceuticals and agrochemicals .


Chemical Reactions Analysis

1,2,4-Triazole derivatives are known to participate in a variety of chemical reactions, often serving as versatile intermediates .

Scientific Research Applications

Synthesis and Antimicrobial Activities

Research has shown the synthesis and characterization of novel 1,2,4-triazole derivatives, which were evaluated for their antimicrobial properties. One study detailed the facile synthesis of 1,4-bis(3,5-dialkyl-4H-1,2,4-triazol-4-yl)benzene and related derivatives, demonstrating significant antimicrobial activity. These findings suggest potential applications in developing new antimicrobial agents (Al‐Azmi & Mahmoud, 2020).

Anticancer Properties

Derivatives of 1,2,4-triazole have been explored for their anticancer properties, with some compounds showing promise in preclinical models. A study highlighted the synthesis of 3-((5-(hydroxy(phenyl)methine)-4-R-4H-1,2,4-triazole-3-yl)thio)aceto(propane, methylene-о-, m-, p-benzo)nitriles and their evaluation against various cancer cell lines, indicating the potential of these compounds in oncology research (Rud et al., 2016).

Corrosion Inhibition

Another application of 1,2,4-triazole derivatives is in the field of corrosion inhibition. Research into benzimidazole derivatives containing the 1,2,4-triazole moiety has shown effectiveness in inhibiting mild steel corrosion in acidic environments. These compounds offer a promising approach for protecting industrial materials against corrosion (Yadav et al., 2013).

Antioxidant and Antimicrobial Evaluation

The antioxidant and antimicrobial properties of novel 4-substituted-1H-1,2,4-triazole derivatives have been investigated, with some compounds displaying significant activity. This research opens avenues for the development of new pharmaceutical agents with antioxidant and antimicrobial benefits (Baytas et al., 2012).

Future Directions

The future directions for research on “3-(5-methyl-4H-1,2,4-triazol-3-yl)benzonitrile” and similar compounds could include further exploration of their synthesis, properties, and potential applications in medicine or other fields .

properties

IUPAC Name

3-(5-methyl-1H-1,2,4-triazol-3-yl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N4/c1-7-12-10(14-13-7)9-4-2-3-8(5-9)6-11/h2-5H,1H3,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVWHAYCHLAHEOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NN1)C2=CC=CC(=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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